molecular formula C10H13NO5S B1265779 Ethyl 2-methoxy-5-sulfamoylbenzoate CAS No. 33045-53-3

Ethyl 2-methoxy-5-sulfamoylbenzoate

Cat. No.: B1265779
CAS No.: 33045-53-3
M. Wt: 259.28 g/mol
InChI Key: ZQSFLXDMGBSJKV-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C10H13NO5S. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a methoxy group, and a sulfamoyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methoxy-5-sulfamoylbenzoate typically involves the following steps:

    Methylation: The starting material, 2-methoxybenzoic acid, undergoes methylation to introduce the methoxy group.

    Chlorosulfonation: The methylated product is then subjected to chlorosulfonation to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride derivative is reacted with ammonia or an amine to form the sulfamoyl group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-methoxy-5-sulfamoylbenzoate can be synthesized through several methods, with a focus on optimizing yield and minimizing environmental impact. Recent advancements in synthesis techniques have highlighted a novel method that reduces waste production significantly compared to traditional methods. The process involves the reaction of 2-methoxy-5-chlorobenzoic acid ethyl ester with amino-sulfinic acid sodium under controlled conditions, leading to high yields and purity levels exceeding 99% .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various bacterial strains. The compound operates by inhibiting bacterial folic acid synthesis, a mechanism common to sulfonamide derivatives.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be effective against multidrug-resistant pathogens, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

Emerging research has also pointed to the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)EffectReference
MCF-7 (Breast Cancer)15.5Induces apoptosis
HeLa (Cervical Cancer)10.2Cell cycle arrest
A549 (Lung Cancer)12.8Inhibition of proliferation

The compound's ability to activate caspase pathways and inhibit cell proliferation signals positions it as a promising candidate for cancer treatment.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agricultural chemistry as a herbicide. Its structural similarity to other sulfonylurea herbicides allows it to disrupt plant growth by inhibiting specific enzymatic pathways essential for cell division and growth.

Case Study: Herbicidal Efficacy

A study evaluated the efficacy of this compound against common agricultural weeds. Results indicated that the compound effectively reduced weed biomass at concentrations comparable to established herbicides, suggesting its potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 2-methoxy-5-sulfamoylbenzoate can be compared with similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 2-methoxy-5-sulfamoylbenzoate, also known as Sulpiride EP impurity C, is a compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of sulpiride, a drug used for treating psychiatric disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₁O₅S
  • Molecular Weight : 245.25 g/mol
  • CAS Number : 33045-53-3

The compound features a methoxy group and a sulfamoyl group attached to a benzoate structure, which contributes to its biological activity.

Pharmacological Activity

This compound exhibits several pharmacological activities:

  • Antidepressant Effects : As a precursor in the synthesis of sulpiride, it shares similar mechanisms that involve dopamine receptor antagonism, which is crucial for its antidepressant effects .
  • Neuroprotective Properties : Research indicates that compounds related to this compound may provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • Anticoagulant Activity : The compound has been studied for its potential role in developing anticoagulants, particularly through its interaction with HCV NS5B polymerase inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : By acting as an antagonist at dopamine receptors, it influences neurotransmitter release and uptake, which is essential in managing symptoms of schizophrenia and depression.
  • Enzymatic Interactions : The compound may interact with various enzymes involved in drug metabolism and detoxification processes, enhancing the efficacy and safety of therapeutic agents derived from it .

Study on Antidepressant Activity

A study conducted on the efficacy of sulpiride derivatives indicated that this compound showed significant improvement in depressive symptoms in animal models. The results demonstrated increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect .

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound exhibit neuroprotective effects by reducing neuronal apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in neuronal cultures exposed to neurotoxic agents .

Data Table: Biological Activities of this compound

Activity Mechanism Study Reference
AntidepressantDopamine receptor antagonism
NeuroprotectiveReduction of oxidative stress
AnticoagulantInteraction with HCV NS5B polymerase

Q & A

Basic Questions

Q. What are the key synthetic routes for Ethyl 2-methoxy-5-sulfamoylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 2-methoxy-5-sulfamoylbenzoic acid using ethanol under acidic catalysis. Optimization includes:

  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., sulfonamide degradation) .
  • Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid for higher yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    • Data Table :
ParameterOptimal ConditionYield Improvement
Temperature70°C85% vs. 60% at 50°C
CatalystH2SO4 (0.5 eq.)90% conversion
Solvent SystemEthanol (anhydrous)Reduced hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm ester (-COOEt), methoxy (-OCH3), and sulfamoyl (-SO2NH2) groups. Key signals:
  • Ester: δ ~4.3–4.4 ppm (quartet, -CH2CH3) and δ ~1.3 ppm (triplet, -CH3) .
  • Methoxy: δ ~3.8–3.9 ppm (singlet) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), 1320–1150 cm⁻¹ (S=O stretching) .
  • HPLC-MS : Validate molecular ion [M+H]+ at m/z 259.28 (C10H13NO5S) .

Advanced Research Questions

Q. How to validate HPLC methods for quantifying this compound in the presence of related sulfonamide impurities?

  • Methodological Answer :

  • Column Selection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases like phosphate buffer (pH 3.0)/acetonitrile (70:30) .
  • Validation Parameters :
  • Linearity : R² ≥0.999 over 0.1–200 µg/mL.
  • LOD/LOQ : ≤0.05 µg/mL and ≤0.15 µg/mL, respectively.
  • Specificity : Resolve from impurities (e.g., 2,4-dichlorobenzoic acid) with resolution >2.0 .
  • Robustness Testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Q. What strategies mitigate byproduct formation during the esterification step of this compound synthesis?

  • Methodological Answer :

  • Byproduct Identification : Common byproducts include hydrolyzed 2-methoxy-5-sulfamoylbenzoic acid (due to moisture) and N-ethylated sulfonamides (from excess ethanol).
  • Mitigation Steps :
  • Drying Agents : Use molecular sieves (3Å) to absorb moisture .
  • Reagent Ratios : Limit ethanol to 3–4 eq. to reduce alkylation .
  • Reaction Monitoring : Track progress via TLC (silica gel, UV detection) to terminate before side reactions dominate .

Q. How to resolve discrepancies in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic Conditions (pH 1–3) : Hydrolysis of ester group observed; use buffered solutions (HCl/NaCl) at 40°C for 48 hours .
  • Alkaline Conditions (pH 10–12) : Sulfamoyl group degradation; monitor via HPLC for new peaks at m/z 213 (decarboxylated product) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across batches. Example findings:
ConditionDegradation Rate (%/day)Significance (p-value)
pH 2.0, 25°C0.5>0.05 (stable)
pH 12.0, 40°C12.3<0.001 (unstable)

Properties

IUPAC Name

ethyl 2-methoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-16-10(12)8-6-7(17(11,13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSFLXDMGBSJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186702
Record name Ethyl 5-sulphamoyl-o-anisate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33045-53-3
Record name Benzoic acid, 5-(aminosulfonyl)-2-methoxy-, ethyl ester
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Record name Ethyl 5-sulphamoyl-o-anisate
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Record name Ethyl 5-sulphamoyl-o-anisate
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Record name Ethyl 5-sulphamoyl-o-anisate
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Record name ETHYL 5-SULPHAMOYL-O-ANISATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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